molecular formula C6H6N2O2 B1315543 3-Methylpyrazine-2-carboxylic Acid CAS No. 41110-28-5

3-Methylpyrazine-2-carboxylic Acid

Cat. No. B1315543
CAS RN: 41110-28-5
M. Wt: 138.12 g/mol
InChI Key: DEDJQZNLAXYJBT-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-carboxylic Acid is a chemical compound with the molecular weight of 138.13 . It is also known by its CAS Number: 41110-28-5 .


Synthesis Analysis

The synthesis of 3-Methylpyrazine-2-carboxylic Acid involves various methods. For instance, one method involves the reaction of 3-methylpyrazine-2-carboxylic acid with concentrated sulfuric acid in methanol at 80°C for 5 hours . Another method involves the reaction of 3-methylpyrazine-2-carboxylic acid with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form a unique three-dimensional network structure .


Physical And Chemical Properties Analysis

3-Methylpyrazine-2-carboxylic Acid is a solid at room temperature . It has a melting point of 177°C (dec.) and a predicted boiling point of 299.3±35.0 °C .

Scientific Research Applications

Microbial Production of Chemicals

Field

This application falls under the field of Biotechnology .

Summary of Application

3-Methylpyrazine-2-carboxylic Acid has been used in the microbial production of chemicals driven by CRISPR-Cas systems . Microorganisms provide an attractive route for biosynthesis of various chemicals from renewable resources .

Methods of Application

The CRISPR-Cas system serves as a powerful mechanism for generating cell factories with desirable properties by manipulating nucleic acids quickly and efficiently . This system provides a toolbox with excellent opportunities for identifying better biocatalysts, multiplexed fine-tuning of metabolic flux, efficient utilization of low-cost substrates, and improvement of metabolic robustness .

Results or Outcomes

The overall goal of this research is to highlight recent advances in the development of microbial cell factories for chemical production using various CRISPR-Cas systems . The perspectives for further development or applications of CRISPR-Cas systems for strain improvement are also discussed .

Drug Development

Field

This application falls under the field of Pharmaceutical Sciences .

Summary of Application

The pyrazine moiety, which includes 3-Methylpyrazine-2-carboxylic Acid, is an important part of many clinically used drugs . These drugs include anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents .

Methods of Application

The methods of application in this field typically involve the synthesis of the compound and its incorporation into drug molecules . The specific methods can vary widely depending on the type of drug being developed .

Results or Outcomes

The use of 3-Methylpyrazine-2-carboxylic Acid in drug development offers many possibilities . However, the specific results or outcomes can vary widely depending on the specific drug and its intended use .

Preparation of Europium (III) Complexes

Field

This application falls under the field of Inorganic Chemistry .

Summary of Application

3-Methylpyrazine-2-carboxylic Acid may be used in the preparation of novel europium (III) complexes . These complexes have potential applications in various fields, including luminescent materials, catalysts, and magnetic materials .

Methods of Application

The preparation of these complexes typically involves the reaction of 3-Methylpyrazine-2-carboxylic Acid with europium (III) ions under specific conditions . The resulting complexes can then be isolated and characterized using various analytical techniques .

Results or Outcomes

The preparation of these complexes provides a new route for the synthesis of europium (III) complexes with potential applications in various fields .

Synthesis of Metal Organic Frameworks (MOFs)

Field

This application falls under the field of Material Science .

Summary of Application

3-Methylpyrazine-2-carboxylic Acid may be used in the synthesis of Ln-metal organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Methods of Application

The synthesis of MOFs involves the reaction of 3-Methylpyrazine-2-carboxylic Acid with Ln-metal ions under specific conditions . The resulting MOFs can then be isolated and characterized using various analytical techniques .

Results or Outcomes

The synthesis of these MOFs provides a new route for the preparation of materials with potential applications in various fields, including gas storage, catalysis, and drug delivery .

Safety And Hazards

3-Methylpyrazine-2-carboxylic Acid is classified under the GHS07 hazard class. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively .

Relevant Papers The relevant papers retrieved provide valuable information about 3-Methylpyrazine-2-carboxylic Acid. For instance, one paper discusses the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , while another paper provides information about the safety data sheet of 3-Methylpyrazine-2-carboxylic Acid .

properties

IUPAC Name

3-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDJQZNLAXYJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522537
Record name 3-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrazine-2-carboxylic Acid

CAS RN

41110-28-5
Record name 3-Methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of dimethylpyrazine (25 g, 231 mmol) in water (250 mL) was heated at 70° C. and a solution of KMnO4 (82.2 g, 520 mmol) in water was added at such a rate to maintain the temperature between 70 and 75° C. The mixture was stirred until the purple color vanished and was filtered over Celite. The aqueous solution was extracted with EtOAc (6×800 mL), dried over Na2SO4 and concentrated in vacuo. The residue was titrated with TBME to afford 3-methylpyrazine-2-carboxylic acid (9.3 g, 67 mmol) as a white solid in 30% yield.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
82.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Vishweshwar, A Nangia… - The Journal of Organic …, 2002 - ACS Publications
… Figure 2 (a) Linear tapes of synthon V in 3-methylpyrazine-2-carboxylic acid 3. Inversion-related tapes produce the layer structure in (101). (b) Space-filling view of the hexagonal array …
Number of citations: 248 pubs.acs.org
RL REED II - 1976 - search.proquest.com
… Water could be eliminated from 3-methylpyrazine-2-carboxylic acid via a McLafferty rearrangement. The (M-46) peak is then explained by the further loss of C=0. This type of …
Number of citations: 1 search.proquest.com
MP Mertes, AJ Lin - Journal of Medicinal Chemistry, 1970 - ACS Publications
Analogs of N5, N10-methylenetetrahydrofolic acid were designed and synthesized in an effort to define the essential features of cofactor binding and inhibition of the enzyme, …
Number of citations: 19 pubs.acs.org
N Deorukhkar, T Lathion, L Guénée, C Besnard… - Chemistry, 2020 - mdpi.com
… The 3-methylpyrazine-2-carboxylic acid 1 was thus activated as its anhydride through reaction with either isobutyl chloroformate (left path in Scheme 3a) or pivaloyl chloride (right path …
Number of citations: 3 www.mdpi.com
A Ouach, R Boulahjar, C Vala, S Bourg… - European Journal of …, 2016 - Elsevier
… Compound 48 was obtained from 3-methylpyrazine-2-carboxylic acid following the general procedure B and isolated as a white solid in 70% yield; mp 228–230 C; IR (ATR, Diamond): ν …
Number of citations: 17 www.sciencedirect.com
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
… 64c was obtained according to the procedure described for compounds 53 and 54 starting from 33b and 5-cyano-3-methylpyrazine-2-carboxylic acid (63c) as an off-white solid (86, 91%…
Number of citations: 7 pubs.acs.org
石黒武雄, 松村正毅, 村井博 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
… of 3-Methylpyrazine-2-carboxylic Acid by the … 収 率 で3-methylpyrazine-2-carboxylic acidを 生 成 す る こ とを 知 つ た. … 以 下(a)と 同 様 に して3-methylpyrazine-2-carboxylic acid (Ⅱ) 0.7gを …
Number of citations: 3 www.jstage.jst.go.jp

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